Cas no 1021146-48-4 (1-(dimethylamino)methylcyclohexan-1-amine)

1-(dimethylamino)methylcyclohexan-1-amine 化学的及び物理的性質
名前と識別子
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- 1-Dimethylaminomethyl-cyclohexylamine
- 1-(dimethylamino)methylcyclohexan-1-amine
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- MDL: MFCD11155333
- インチ: 1S/C9H20N2/c1-11(2)8-9(10)6-4-3-5-7-9/h3-8,10H2,1-2H3
- InChIKey: HTNKDMPOGICBHG-UHFFFAOYSA-N
- SMILES: C1(N)(CN(C)C)CCCCC1
1-(dimethylamino)methylcyclohexan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P027VG5-5g |
1-[(dimethylamino)methyl]cyclohexan-1-amine |
1021146-48-4 | 95% | 5g |
$2157.00 | 2023-12-27 | |
Enamine | EN300-2938657-0.1g |
1-[(dimethylamino)methyl]cyclohexan-1-amine |
1021146-48-4 | 95% | 0.1g |
$176.0 | 2023-09-06 | |
Enamine | EN300-2938657-0.25g |
1-[(dimethylamino)methyl]cyclohexan-1-amine |
1021146-48-4 | 95% | 0.25g |
$252.0 | 2023-09-06 | |
Enamine | EN300-2938657-10.0g |
1-[(dimethylamino)methyl]cyclohexan-1-amine |
1021146-48-4 | 95% | 10.0g |
$2516.0 | 2023-07-07 | |
Aaron | AR027VOH-2.5g |
1-[(dimethylamino)methyl]cyclohexan-1-amine |
1021146-48-4 | 95% | 2.5g |
$1603.00 | 2025-02-15 | |
Aaron | AR027VOH-10g |
1-[(dimethylamino)methyl]cyclohexan-1-amine |
1021146-48-4 | 95% | 10g |
$3485.00 | 2023-12-16 | |
1PlusChem | 1P027VG5-2.5g |
1-[(dimethylamino)methyl]cyclohexan-1-amine |
1021146-48-4 | 95% | 2.5g |
$1480.00 | 2023-12-27 | |
Aaron | AR027VOH-50mg |
1-[(dimethylamino)methyl]cyclohexan-1-amine |
1021146-48-4 | 95% | 50mg |
$188.00 | 2025-02-15 | |
Aaron | AR027VOH-250mg |
1-[(dimethylamino)methyl]cyclohexan-1-amine |
1021146-48-4 | 95% | 250mg |
$372.00 | 2025-02-15 | |
Enamine | EN300-2938657-0.05g |
1-[(dimethylamino)methyl]cyclohexan-1-amine |
1021146-48-4 | 95% | 0.05g |
$118.0 | 2023-09-06 |
1-(dimethylamino)methylcyclohexan-1-amine 関連文献
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1. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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10. Caper tea
1-(dimethylamino)methylcyclohexan-1-amineに関する追加情報
Chemical Profile: CAS No. 1021146-48-4 - 1-(Dimethylamino)methylcyclohexan-1-amine
The compound with CAS No. 1021146-48-4, commonly referred to as 1-(dimethylamino)methylcyclohexan-1-amine, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound, characterized by its unique structure featuring a cyclohexane ring substituted with a dimethylamino methyl group, has garnered attention due to its potential applications in drug development and material science.
Recent studies have highlighted the importance of cyclohexane derivatives in medicinal chemistry, particularly those with nitrogen-containing substituents. The presence of the dimethylamino group in this compound introduces interesting electronic properties, making it a valuable candidate for exploring interactions with biological systems. Researchers have been investigating its role as a potential precursor for bioactive molecules, including antiviral agents and anticancer drugs.
In terms of synthesis, 1-(dimethylamino)methylcyclohexan-1-amine can be prepared through various routes, including nucleophilic substitution and reductive amination. These methods have been optimized in recent years to improve yield and purity, reflecting advancements in synthetic organic chemistry. The compound's stability under various reaction conditions has also been a focus of recent studies, contributing to its suitability for large-scale production.
The structural versatility of this compound allows for extensive functionalization, enabling the creation of derivatives with tailored properties. For instance, modifications to the dimethylamino group or the cyclohexane ring can significantly alter the molecule's solubility, bioavailability, and interaction with cellular targets. Such flexibility has positioned this compound as a valuable building block in drug discovery pipelines.
From an applications perspective, CAS No. 1021146-48-4 has shown promise in several therapeutic areas. In oncology research, it has been explored as a component in targeted drug delivery systems due to its ability to enhance drug uptake by cancer cells. Additionally, its role as an intermediate in the synthesis of peptide analogs has been documented in recent publications, underscoring its utility in peptide chemistry.
The environmental impact and safety profile of this compound are also critical considerations. Studies have examined its biodegradation pathways and toxicity profiles, providing insights into its safe handling and disposal. These findings are essential for complying with regulatory standards and ensuring sustainable practices in chemical manufacturing.
In conclusion, CAS No. 1021146-48-4, or 1-(dimethylamino)methylcyclohexan-1-amine, represents a versatile and intriguing molecule with diverse applications across multiple disciplines. As research continues to uncover its potential, this compound is poised to play an increasingly important role in advancing chemical science and therapeutic development.
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